molecular formula C10H8Cl2N2O4 B15178698 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide CAS No. 83487-99-4

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide

Cat. No.: B15178698
CAS No.: 83487-99-4
M. Wt: 291.08 g/mol
InChI Key: QCPYFBKRROHRDY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is a chemical compound with the molecular formula C10H8Cl2N2O4 It is known for its unique structure, which includes two chlorine atoms and two acetamide groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the cyclohexadiene ring. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include steps for purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized cyclohexadiene derivatives.

Scientific Research Applications

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide exerts its effects involves its ability to undergo various chemical reactions. The compound can act as an electrophile in substitution reactions, allowing it to interact with nucleophiles. Its oxidation and reduction properties also enable it to participate in redox reactions, which are important in many biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Similar structure but with cyano groups instead of acetamide groups.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated quinone derivative with different functional groups.

Uniqueness

2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is unique due to the presence of both chlorine atoms and acetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

83487-99-4

Molecular Formula

C10H8Cl2N2O4

Molecular Weight

291.08 g/mol

IUPAC Name

2-[4-(2-amino-2-oxoethyl)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]acetamide

InChI

InChI=1S/C10H8Cl2N2O4/c11-7-3(1-5(13)15)9(17)8(12)4(10(7)18)2-6(14)16/h1-2H2,(H2,13,15)(H2,14,16)

InChI Key

QCPYFBKRROHRDY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)C(=C(C1=O)Cl)CC(=O)N)Cl)C(=O)N

Origin of Product

United States

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